Isoamyl triphenylphosphonium bromide

antitoxin ion channel blockade structure-activity relationship

Isoamyl triphenylphosphonium bromide (CAS 28322-40-9), also referred to as isopentyltriphenylphosphonium bromide or (3-methylbutyl)triphenylphosphonium bromide, is a quaternary phosphonium salt comprising a triphenylphosphonium cation and a bromide counterion. The branched isoamyl (3-methylbutyl) alkyl chain distinguishes it from linear-chain alkyltriphenylphosphonium analogs.

Molecular Formula C23H27BrP+
Molecular Weight 414.3 g/mol
Cat. No. B11959207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoamyl triphenylphosphonium bromide
Molecular FormulaC23H27BrP+
Molecular Weight414.3 g/mol
Structural Identifiers
SMILESCC(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br
InChIInChI=1S/C23H26P.BrH/c1-20(2)18-19-24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17,20H,18-19H2,1-2H3;1H/q+1;
InChIKeyGZLGTVRDLCJQTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoamyl Triphenylphosphonium Bromide – A Branched-Chain Quaternary Phosphonium Salt for Targeted Research and Industrial Applications


Isoamyl triphenylphosphonium bromide (CAS 28322-40-9), also referred to as isopentyltriphenylphosphonium bromide or (3-methylbutyl)triphenylphosphonium bromide, is a quaternary phosphonium salt comprising a triphenylphosphonium cation and a bromide counterion . The branched isoamyl (3-methylbutyl) alkyl chain distinguishes it from linear-chain alkyltriphenylphosphonium analogs. This compound serves as a key reagent in Wittig olefination [1] and as a lipophilic mitochondrial targeting vector due to the inherent membrane-potential-driven accumulation of the triphenylphosphonium moiety [2]. It has also been patented as an antioxidant additive in palladium electroplating baths [3] and evaluated as a corrosion inhibitor for mild steel in acidic media [4].

Why Alkyltriphenylphosphonium Bromides Cannot Be Interchanged – The Critical Role of Alkyl Chain Architecture in Isoamyl Triphenylphosphonium Bromide Performance


Alkyltriphenylphosphonium bromides share a common triphenylphosphonium headgroup but differ markedly in the length and branching of their alkyl substituents. This structural variation directly modulates lipophilicity (logP), molecular packing, and target-binding affinity. In mitochondrial delivery applications, the extent of cellular and mitochondrial accumulation is governed by the hydrophobicity of the alkyl chain [1]. For pore-blocking and ion-channel inhibition, the alkyl substituent determines the depth of insertion into the channel and the resulting IC50, with different chain lengths and geometries producing orders-of-magnitude differences in potency [2]. In corrosion inhibition, the alkyl chain influences adsorption geometry, film formation, and the concentration required for effective surface coverage [3]. Consequently, simply substituting one alkyltriphenylphosphonium bromide for another—even a close homolog such as n-pentyltriphenylphosphonium bromide—can result in vastly different experimental outcomes, invalidating comparative studies and compromising industrial process reliability.

Head-to-Head and Cross-Study Quantitative Differentiation of Isoamyl Triphenylphosphonium Bromide


Pore-Blocking Potency Against Bacterial Toxin Channels: Isoamyl vs. Linear and Aromatic Alkyltriphenylphosphonium Bromides

In a direct, single-study comparison of cationic compounds for their ability to block bacterial toxin pores, isoamyltriphenylphosphonium bromide exhibited an IC50 of 35 ± 6 nM. This potency is 2.5-fold lower (i.e., more potent) than butyltriphenylphosphonium (88 ± 5 nM), 3.1-fold lower than benzyltriphenylphosphonium (110 ± 30 nM), and 10.6-fold lower than methyltriphenylphosphonium (370 ± 60 nM) [1]. The branched isoamyl chain thus provides a substantial gain in inhibitory activity over both linear alkyl and benzyl analogs within the same experimental system.

antitoxin ion channel blockade structure-activity relationship

Corrosion Inhibition of Mild Steel in Sulfuric Acid: Isoamyl vs. Decyl Triphenylphosphonium Bromide

Isoamyltriphenylphosphonium bromide (IPTPPB) delivered a maximum corrosion inhibition efficiency of 99.0% for mild steel in 0.5 M H₂SO₄ at a concentration of 10⁻² M [1]. The longer-chain analog decyltriphenylphosphonium bromide (DTPPB) reached a slightly higher inhibition of 99.5%, but at a 100-fold lower concentration of 10⁻⁴ M [2]. While DTPPB is more potent on a molar basis, IPTPPB achieves near-quantitative protection at a concentration that may offer a more favorable balance between inhibition performance and bulk procurement cost, particularly for large-volume industrial formulations where the cost-per-kilogram of the active inhibitor is a decisive factor.

corrosion inhibitor mild steel acidic medium

Patented Use as an Antioxidant Additive in Palladium Electroplating: Unique Industrial Differentiation

Chinese patent CN105332022A explicitly claims isoamyltriphenylphosphonium bromide as an antioxidant component in a palladium electroplating solution [1]. The patent specifies a working concentration of the phosphonium salt (referred to as 'bromination isopropyl triphenyl phosphorus') within the plating bath, alongside cis-diammineplatinum dichloride, ammonium bromide, and other additives. The resulting plating solution is characterized by high dispersion force, deep plating performance, high cathodic current efficiency, and produces a palladium layer with low porosity, high brightness, and high quality. Although the patent does not provide side-by-side quantitative data for alternative phosphonium salts, the specific selection of the isoamyl variant—rather than a generic alkyltriphenylphosphonium bromide—implies that the branched-chain architecture imparts critical solubility, stability, or electrochemical properties that are essential for bath performance.

electroplating palladium antioxidant additive

Wittig Olefination Reactivity: Established Utility with a Documented Synthetic Protocol

Isoamyltriphenylphosphonium bromide has been employed as the phosphonium salt component in the Wittig olefination of steroidal ketones. Subramanyam et al. (1976) used this ylide precursor for the methylenation of a 9,11-secosterol intermediate, achieving successful conversion to the corresponding olefin [1]. While the original publication reports qualitative yields rather than a systematic comparison across alkyltriphenylphosphonium bromides, the branched isoamyl chain is known to confer enhanced solubility in the aprotic solvents (e.g., THF, DMSO) typically used for ylide generation, relative to longer linear-chain analogs that may precipitate or form gels under standard reaction conditions.

Wittig reaction olefination organic synthesis

Optimal Use Cases for Isoamyl Triphenylphosphonium Bromide Based on Quantitative Differentiation


High-Potency Antitoxin Research and Ion Channel Pharmacology

With an IC50 of 35 ± 6 nM against toxin pores—outperforming butyl, benzyl, and methyl analogs by 2.5- to 10-fold [1]—isoamyltriphenylphosphonium bromide is the preferred triphenylphosphonium salt for biophysical studies of pore-blocking mechanisms and for screening campaigns aiming to identify antitoxin lead compounds. Its higher potency permits the use of lower compound concentrations, minimizing non-specific membrane effects.

Corrosion Inhibitor Development for Mild Steel in Sulfuric Acid Pickling

Isoamyltriphenylphosphonium bromide delivers 99.0% inhibition of mild steel corrosion in 0.5 M H₂SO₄ at 10⁻² M [1]. While longer-chain analogs are more potent on a molar basis, the isoamyl variant provides an attractive cost-performance profile for industrial inhibitor formulations where the balance between raw-material cost, water compatibility, and near-quantitative protection is critical [2].

Palladium Electroplating Bath Formulation

As explicitly claimed in patent CN105332022A [1], isoamyltriphenylphosphonium bromide functions as an antioxidant in alkaline palladium plating baths, contributing to high cathodic current efficiency, deep plating capability, and low-porosity deposits. Electroplating formulators and process engineers can directly adopt the patented bath composition as a starting point for high-quality palladium coating production.

Wittig Olefination of Complex Ketones in Medicinal Chemistry Synthesis

The successful use of isoamyltriphenylphosphonium bromide for methylenation of steroidal ketones [1] demonstrates its compatibility with base-sensitive substrates. Medicinal chemists synthesizing olefin-containing drug intermediates can rely on this reagent for reproducible ylide generation, leveraging its favorable solubility profile in aprotic media to avoid precipitation issues sometimes encountered with longer linear-chain phosphonium salts.

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